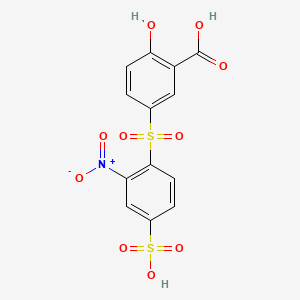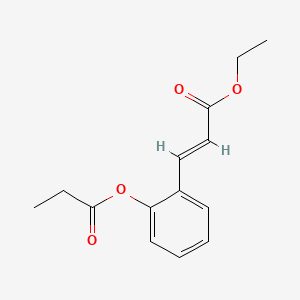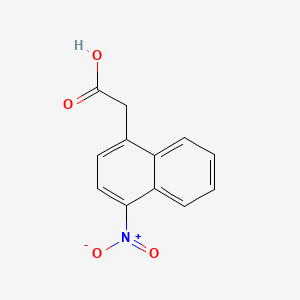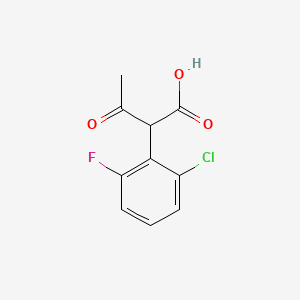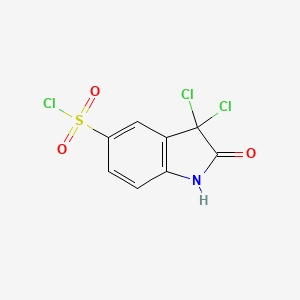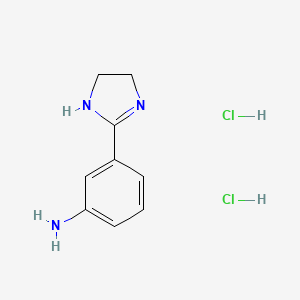
4-(4-Trifluoromethylphenyl)benzylamine
Übersicht
Beschreibung
4-(4-Trifluoromethylphenyl)benzylamine is an organic compound with the molecular formula C8H8F3N . It is a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC1=CC=C(C=C1)C(F)(F)F . The InChI key for this compound is PRDBLLIPPDOICK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a clear colorless to light yellow liquid . It has a refractive index of 1.4630 to 1.4650 at 20°C . The density of this compound is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Photovoltaic Cell Enhancement
Benzylamine, a closely related compound to 4-(4-Trifluoromethylphenyl)benzylamine, has been identified as a surface passivation molecule that improves the moisture resistance of perovskites, simultaneously enhancing their electronic properties. This application is significant in photovoltaic cells, where benzylamine-modified formamidinium lead iodide perovskite films exhibited a champion efficiency of 19.2% and impressive stability over 2800 hours of air exposure (Wang et al., 2016).
2. Histamine Receptor Antagonism
In medicinal chemistry, derivatives of benzylamine, particularly 4-(Aminoalkoxy)benzylamines, have been studied as human histamine H3 receptor antagonists. This is relevant for developing treatments targeting neurological and inflammatory disorders (Apodaca et al., 2003).
3. Biotechnological Synthesis
Benzylamine serves as a precursor to the high-energy propellant CL-20. The biotechnological synthesis of benzylamine from phenylpyruvate is an area of research, with a focus on reducing the environmental impact of chemical production. Novel biosynthetic pathways have been developed for this purpose, showcasing the potential of green production methods for benzylamine (Pandey et al., 2021).
4. Two-Photon Fluorescence Imaging
In the field of bioimaging, derivatives of benzylamine have been synthesized for two-photon fluorescence imaging of live cells. These compounds, including a star-shaped glycosylated conjugated oligomer, show potential in improving the imaging quality and expanding the capabilities of cellular imaging technologies (Wang et al., 2011).
5. Sustainable Synthesis of Benzylamines
The sustainable catalytic synthesis of benzylamines, crucial in pharmaceutical compounds, has been explored using iron catalysts. This research underscores the importance of developing environmentally friendly methodologies for synthesizing key chemical structures (Yan et al., 2016).
Safety and Hazards
4-(4-Trifluoromethylphenyl)benzylamine is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFCJGQVWHMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395623 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356058-18-9 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

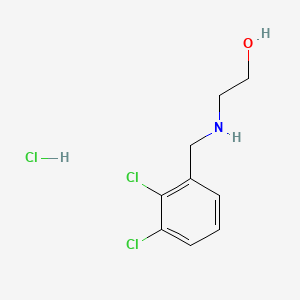
![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)
